62-kD sucrose binding protein

Sucrose transport kinetics Nonsaturable uptake Protonophore insensitivity

The 62-kD sucrose binding protein (SBP; CAS 147154-45-8) from soybean (Glycine max) is a peripheral plasma membrane protein belonging to the cupin superfamily, structurally related to vicilin-like seed storage proteins. First identified by photoaffinity labeling with the sucrose analog 6′-HABS, SBP is expressed in tissues actively engaged in sucrose transport, including mesophyll cells of sink leaves, companion cells of phloem, and cells of developing cotyledons.

Molecular Formula C10H20O2
Molecular Weight 0
CAS No. 147154-45-8
Cat. No. B1174844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name62-kD sucrose binding protein
CAS147154-45-8
Synonyms62-kD sucrose binding protein
Molecular FormulaC10H20O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

62-kD Sucrose Binding Protein (CAS 147154-45-8): Key Identifiers, Origin, and Functional Classification


The 62-kD sucrose binding protein (SBP; CAS 147154-45-8) from soybean (Glycine max) is a peripheral plasma membrane protein belonging to the cupin superfamily, structurally related to vicilin-like seed storage proteins . First identified by photoaffinity labeling with the sucrose analog 6′-HABS, SBP is expressed in tissues actively engaged in sucrose transport, including mesophyll cells of sink leaves, companion cells of phloem, and cells of developing cotyledons . Unlike canonical plant sucrose/H+ symporters, SBP mediates a nonsaturable, pH-independent, and protonophore-insensitive sucrose uptake mechanism that defines a distinct component of plant sucrose transport .

62-kD Sucrose Binding Protein: Why In-Class Analogs and Structural Homologs Cannot Substitute Functionally


The 62-kD SBP occupies a unique functional niche that cannot be filled by generic substitution with other plant sucrose transport proteins or structurally related family members. Plant sucrose/H+ symporters (SUT/SUC family) are saturable, energy-dependent transporters with Km values of 0.50–0.77 mM whose activity is abolished by protonophores ; SBP, in contrast, mediates nonsaturable uptake up to 30 mM external sucrose and is entirely independent of the proton gradient . Conversely, proteins that share SBP's vicilin-like cupin fold—such as maize Glb, a closely related vicilin—completely lack sucrose transport activity when expressed in yeast . Even SBP homologs from other legume species exhibit divergent subcellular localization (e.g., tonoplast-localized VrSBP1 from mung bean versus plasma membrane SBP), precluding functional interchangeability . These mechanistic and structural distinctions mean that substituting SBP with a symporter, a storage protein, or a heterologous SBP homolog will yield qualitatively different—and often non-functional—experimental outcomes.

62-kD Sucrose Binding Protein: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Transport Mechanism: Nonsaturable, pH-Independent Uptake vs. Saturable H+-Symporters

When expressed in Saccharomyces cerevisiae, the 62-kD SBP mediates sucrose uptake that is nonsaturable up to 30 mM external sucrose and is not significantly affected by alteration of external pH or pretreatment with protonophores . In direct contrast, the Arabidopsis thaliana sucrose/H+ symporters AtSUC1 and AtSUC2 exhibit saturable kinetics with Km values of 0.50 mM and 0.77 mM, respectively, and their transport activity is strongly inhibited by the protonophore carbonyl cyanide m-chlorophenylhydrazone (CCCP) . This delineates SBP as a mechanistically distinct transport component that reconstitutes the physiologically described nonsaturable sucrose uptake system of higher plants.

Sucrose transport kinetics Nonsaturable uptake Protonophore insensitivity Yeast heterologous expression

Sucrose Binding Affinity: Quantitative Kd Determination vs. SUT Symporter Km Values

The equilibrium dissociation constant (Kd) for sucrose binding to renatured recombinant SBP2 (GmSBP2/S64 isoform), measured by intrinsic fluorescence titration, is 2.79 ± 0.22 mM . This low-affinity binding is consistent with the nonsaturable transport kinetics observed in yeast and was confirmed to match the Kd of the native protein purified from soybean seeds. By comparison, the Km values of saturable plant sucrose/H+ symporters range from 0.50 mM (AtSUC1) to 11.6 mM (AtSUT4, a low-affinity vacuolar transporter) , placing SBP's binding affinity in a distinct, functionally relevant range outside the high-affinity symporter window.

Binding affinity Fluorescence titration Sucrose dissociation constant Cupin family

Functional Divergence from Vicilin-Like Storage Proteins: SBP Transports Sucrose; Maize Glb Does Not

Despite sharing significant sequence and structural homology with vicilin-like seed storage proteins—including a reiterated domain structure and organization into homotrimers—the 62-kD SBP is functionally divergent . When the maize Glb protein (a vicilin-like protein closely related to SBP) was expressed in yeast under identical conditions, it was unable to mediate sucrose uptake, whereas SBP conferred robust nonsaturable sucrose transport activity up to 30 mM . Analytical ultracentrifugation confirmed SBP assembles into oligomeric complexes with Mr indicative of homotrimers and homodimers, demonstrating that transport function is not an inherent property of the vicilin fold but is specific to SBP.

Vicilin homology Cupin superfamily Functional divergence Seed storage proteins

Ligand Specificity: Exclusive Protection of SBP by Sucrose in Photoaffinity Labeling

Photoaffinity labeling of microsomal membranes from developing soybean cotyledons with 125I-labeled 6′-HABS (6′-deoxy-6′-(4-azido-2-hydroxy)-benzamidosucrose) specifically labeled a 62-kD protein . Inclusion of 100 mM sucrose in the photolysis medium partially protected the 62-kD protein from labeling . In contrast, 10 mM phenyl α-D-thioglucopyranoside, glucose, raffinose, and phenyl α-D-3-deoxy-3-fluoroglucopyranoside afforded no protection from labeling . When the photolyzable moiety was attached to 6-deoxy-6-aminoglucose, the resulting probe did not label the 62-kD protein above background, confirming that labeling is sucrose-specific .

Photoaffinity labeling 6′-HABS Sugar specificity Competitive protection

Structural Stability: Resistance to Chemical Denaturants as a Procurement-Relevant Quality Attribute

Recombinant GmSBP2/S64 expressed in E. coli as inclusion bodies was refolded and characterized by circular dichroism and intrinsic fluorescence spectroscopy . The refolded protein retained a predominantly β-strand secondary structure (42% β-strand, 9.9% α-helix) consistent with the cupin fold . Critically, the protein remained folded to a similar extent in the presence or absence of 7.6 M urea or 6.7 M guanidinium hydrochloride (GdmHCl) . This extraordinary stability is attributed to SBP's evolutionary origin within the seed storage protein superfamily, where high intrinsic stability is a defining characteristic. Typical globular proteins unfold at much lower denaturant concentrations (commonly 3–6 M urea or 1–3 M GdmHCl).

Protein stability Chemical denaturation Urea resistance Inclusion body refolding

62-kD Sucrose Binding Protein: Evidence-Backed Research and Industrial Application Scenarios


Reconstitution and Mechanistic Dissection of the Nonsaturable Sucrose Uptake Pathway in Heterologous Systems

The 62-kD SBP is the only known plant protein that independently reconstitutes the physiologically described nonsaturable, linear, pH-independent sucrose uptake component when expressed in yeast . Researchers investigating the long-standing enigma of nonsaturable apoplastic sucrose transport in plants should prioritize SBP over SUT/SUC family symporters, whose saturable kinetics (Km 0.50–0.77 mM) and proton-dependence preclude analysis of this pathway . The yeast expression system established by Overvoorde et al. (1996) provides a validated platform for structure-function studies, mutagenesis, and screening of transport modulators .

Sucrose-Specific Biosensor and Detection Platform Development

SBP's stringent discrimination against glucose, raffinose, and thioglucopyranosides—demonstrated by competitive photoaffinity labeling where only sucrose protected the 62-kD band—makes it an ideal candidate for sucrose-specific biosensor engineering . Unlike lectins or general carbohydrate-binding modules that exhibit broad sugar specificity, SBP's binding pocket selectively recognizes sucrose, enabling the development of FRET-based nanosensors or surface plasmon resonance detection systems for real-time sucrose monitoring in plant apoplastic fluid, food processing, or fermentation broths .

Vascular-Targeted Transgene Expression Using the SBP2 Promoter in Plant Biotechnology

The GmSBP2 promoter directs reporter gene expression (GUS and GFP) with high specificity to the phloem of leaves, stems, and roots in transgenic tobacco . This phloem-specific expression pattern, consistent with SBP's role in sucrose translocation, provides a validated genetic tool for driving vascular tissue-specific transgene expression in crop improvement programs—for example, expressing insecticidal proteins or antimicrobial peptides specifically in phloem to target phloem-feeding pests or vascular pathogens .

Protein Engineering and Stability Studies Using SBP as a Model Cupin-Fold Scaffold

With demonstrated resistance to 7.6 M urea and 6.7 M GdmHCl while retaining folded conformation and sucrose binding activity (Kd = 2.79 ± 0.22 mM after refolding from inclusion bodies), SBP serves as an exceptionally robust model for studying cupin-fold protein stability, folding pathways, and the evolution of transport function from storage protein ancestors . Its ability to be produced in high yield as E. coli inclusion bodies and refolded into functional protein makes it practical for laboratories requiring large quantities of active protein for biophysical studies or industrial enzyme engineering campaigns .

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